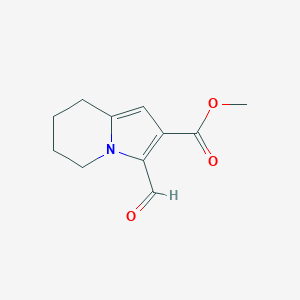

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Description

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate (CAS: 1433990-45-4) is a bicyclic heterocyclic compound with a partially hydrogenated indolizine core. Its molecular formula is C₁₁H₁₃NO₃ (MW: 207.23), featuring a formyl group at position 3 and a methyl ester at position 2 . The tetrahydro modification reduces aromaticity, enhancing solubility and altering reactivity compared to fully unsaturated indolizines. This compound is pivotal in medicinal chemistry as a precursor for synthesizing bioactive molecules, leveraging its formyl group for conjugation reactions .

Properties

IUPAC Name |

methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)9-6-8-4-2-3-5-12(8)10(9)7-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKANEKXQXZHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2CCCCC2=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrogen-containing precursor, followed by cyclization and esterification steps . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: 3-Carboxy-5,6,7,8-tetrahydroindolizine-2-carboxylate

Reduction: Methyl 3-Hydroxymethyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with target molecules, influencing their function. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Methyl 3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylate

- Core Structure : Indole (benzene fused to pyrrole) vs. tetrahydroindolizine (pyrrole fused to piperidine) .

- Substituents: Dimethoxy groups at positions 5 and 6 vs.

- Molecular Formula: C₁₃H₁₃NO₅ (MW: 263.25) vs. C₁₁H₁₃NO₃ (MW: 207.23).

- Reactivity : Dimethoxy groups donate electron density, stabilizing electrophilic substitutions, whereas the tetrahydroindolizine’s saturation increases nucleophilic reactivity at the formyl group .

- Applications : Indole derivatives are widely used in alkaloid synthesis; the dimethoxy variant may exhibit enhanced fluorescence or binding affinity compared to the hydrogenated indolizine .

tert-Butyl 3-Formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

- Core Structure : Pyrrolopyridine (pyrrole fused to pyridine) vs. tetrahydroindolizine.

- Substituents : tert-Butyl ester vs. methyl ester.

- Molecular Formula: C₁₅H₂₀N₂O₃ (MW: 276.33) vs. C₁₁H₁₃NO₃.

- Stability : The bulky tert-butyl group increases steric hindrance, reducing hydrolysis susceptibility compared to the methyl ester .

- Utility : Pyrrolopyridines are common in kinase inhibitors; the tert-butyl variant may offer improved metabolic stability in drug design .

Indolizine-2-Carboxamides

- Functional Group : Amide vs. ester.

- Synthesis : Carboxamides require challenging conversions from esters (e.g., failed carbonyl chloride formation from indolizine-2-carboxylic acid ).

- Applications : Carboxamides are explored as chloroquine analogs for antimalarial activity, whereas the ester form is a versatile intermediate for further derivatization .

3-Formyl-1H-Indole-2-Carboxylate Derivatives

- Core Structure : Indole vs. tetrahydroindolizine.

- Reactivity : Indole’s aromaticity facilitates electrophilic substitutions (e.g., Vilsmeier-Haack formylation), while the tetrahydroindolizine’s reduced conjugation may favor cycloadditions .

- Applications : Indole-formyl derivatives are precursors for thiazole hybrids (e.g., Scheme 2 in ), whereas the tetrahydroindolizine analog could optimize solubility in CNS-targeting drugs .

Key Data Tables

Table 1: Structural and Physical Properties

| Compound | Core Structure | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Tetrahydroindolizine | C₁₁H₁₃NO₃ | 207.23 | Formyl, Methyl ester |

| Methyl 3-Formyl-5,6-dimethoxyindole-2-carboxylate | Indole | C₁₃H₁₃NO₅ | 263.25 | Formyl, Dimethoxy |

| tert-Butyl 3-Formyl-pyrrolopyridine-6-carboxylate | Pyrrolopyridine | C₁₅H₂₀N₂O₃ | 276.33 | Formyl, tert-Butyl ester |

Biological Activity

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial and anticancer properties, mechanisms of action, and implications for drug development.

- Molecular Formula : CHNO

- Molecular Weight : 207.23 g/mol

- CAS Number : 1989659-81-5

The compound features an indolizine core structure, which is known for its diverse biological activities. The presence of a formyl group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that indolizine derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF7 (breast cancer) | 12 µM |

| HL60 (leukemia) | 8 µM |

| A549 (lung cancer) | 15 µM |

The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest. The presence of the formyl group is believed to play a crucial role in these processes by facilitating interactions with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis.

- Receptor Interaction : The indolizine structure allows for potential binding to various receptors involved in cellular signaling pathways.

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various indolizine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria with low MIC values, highlighting its potential as an antibiotic agent .

Study on Anticancer Effects

In another study published in Cancer Research, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate?

The compound is typically synthesized via condensation reactions involving 3-formyl-indole-2-carboxylate derivatives. For example, Method A ( ) involves refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one or aryl-substituted analogs in acetic acid with sodium acetate as a base. Key steps include:

- Reagents : 1.1 equiv. of 3-formyl-indole-2-carboxylate, 1.0 equiv. of aminothiazolone, and catalytic acetic acid.

- Conditions : Reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid.

- Purification : Flash chromatography on silica gel (230–400 mesh) is recommended for intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on NMR spectroscopy (1H and 13C) and X-ray crystallography :

- NMR : Signals for the formyl group (δ ~9.5–10.0 ppm) and ester methyl (δ ~3.8–4.0 ppm) are diagnostic. Multiplicity patterns in aromatic regions confirm substitution .

- X-ray diffraction : Programs like SHELXL () resolve bond lengths and angles, critical for confirming the tetrahydroindolizine core and formyl positioning .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed modifications of this scaffold?

Palladium-mediated arylation ( ) introduces aryl groups at the 3-position via cross-coupling. Key considerations:

- Catalytic system : Pd(OAc)₂ with ligands like PPh₃ in NMP solvent.

- Heteroatom insertion : Oxygen or sulfur insertion at the 8-position occurs via nucleophilic attack on a palladacycle intermediate.

- Challenges : Competing side reactions (e.g., over-arylation) require careful control of stoichiometry and temperature .

Q. How do computational studies complement experimental data in understanding reactivity?

Density Functional Theory (DFT) calculations predict:

- Electrophilic sites : The formyl group and α-position of the ester are reactive toward nucleophiles.

- Transition states : For palladium-catalyzed reactions, energy barriers for oxidative addition vs. reductive elimination guide catalyst selection.

- Validation : Experimental NMR shifts (e.g., 13C for carbonyl groups) are compared with computed values to refine models .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 40–75% for similar protocols) arise from:

- Purity of starting materials : Commercial 3-formyl derivatives often require pre-purification (e.g., distillation of NMP in ).

- Recrystallization efficiency : Solvent polarity (DMF vs. ethanol) impacts recovery of crystalline products ().

- Mitigation : Reproducibility is improved by standardizing reaction monitoring (TLC) and purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.